molecular formula C13H10F2O2 B11876440 1-(Difluoromethyl)naphthalene-7-acetic acid

1-(Difluoromethyl)naphthalene-7-acetic acid

Cat. No.: B11876440
M. Wt: 236.21 g/mol
InChI Key: UCKYBFARCYRGKQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-7-acetic acid is a chemical compound with the molecular formula C13H10F2O2 and a molar mass of 236.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further connected to an acetic acid moiety. It has a predicted density of 1.320±0.06 g/cm³ and a boiling point of approximately 396.1±37.0 °C .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-7-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of specific biochemical pathways .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-7-acetic acid can be compared with other similar compounds, such as:

The presence of the difluoromethyl group in this compound makes it unique, potentially altering its chemical reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[8-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-3-1-2-9-5-4-8(6-11(9)10)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

UCKYBFARCYRGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)C(F)F

Origin of Product

United States

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